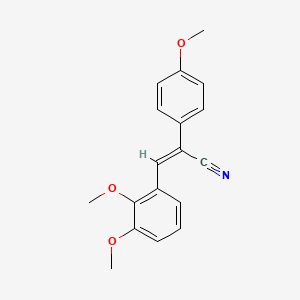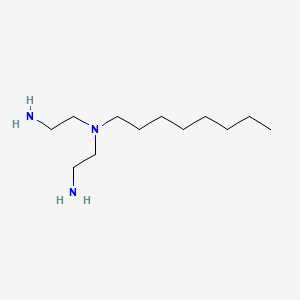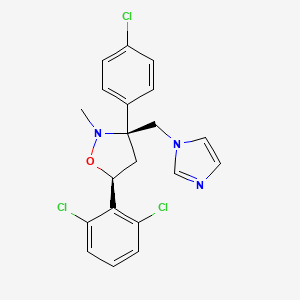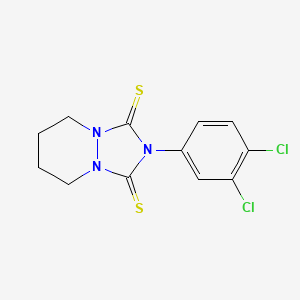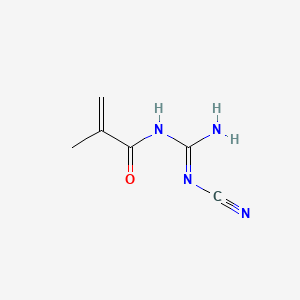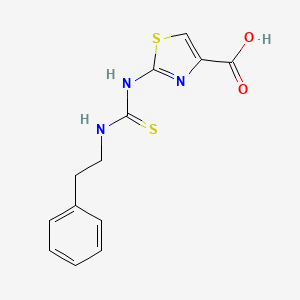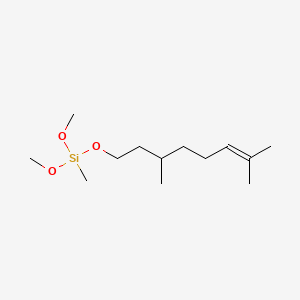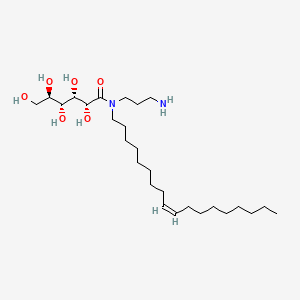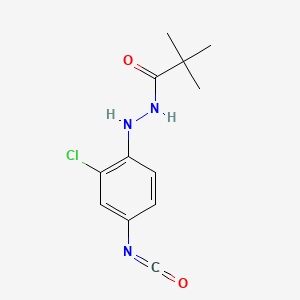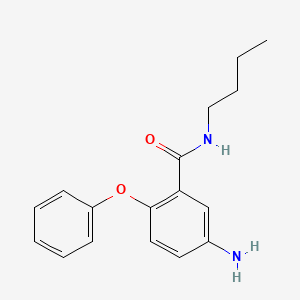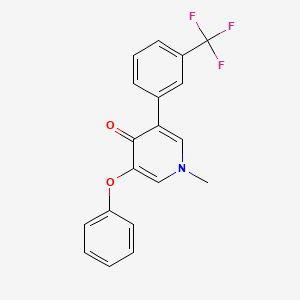
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- is a synthetic organic compound that has garnered attention due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyridinone ring, which is substituted with a phenoxy group, a trifluoromethyl phenyl group, and a methyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a precursor compound, such as 3-phenoxybenzaldehyde, with the appropriate reagents under controlled conditions. The reaction typically involves the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes, beginning with the synthesis of intermediate compounds, followed by purification and further reactions to yield the final product. Industrial methods may also utilize catalysts and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can be performed to modify the functional groups and the overall structure.
Substitution: : This compound can undergo substitution reactions, where one or more substituents on the pyridinone ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of simpler compounds with altered functional groups.
Scientific Research Applications
Chemistry: : This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Researchers investigate its biological activity and potential as a lead compound for drug development.
Medicine: : It is explored for its pharmacological properties and potential therapeutic applications.
Industry: : It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- exerts its effects is subject to ongoing research. It is believed to interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group and phenoxy substituent may contribute to its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4(1H)-Pyridinone derivatives with different substituents on the phenyl or pyridinone ring.
3-phenoxybenzaldehyde-based compounds with variations in the functional groups.
Uniqueness
4(1H)-Pyridinone, 1-methyl-3-phenoxy-5-(3-(trifluoromethyl)phenyl)- stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features differentiate it from other pyridinone derivatives and contribute to its distinct biological and chemical behavior.
Properties
CAS No. |
67098-20-8 |
|---|---|
Molecular Formula |
C19H14F3NO2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-methyl-3-phenoxy-5-[3-(trifluoromethyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C19H14F3NO2/c1-23-11-16(13-6-5-7-14(10-13)19(20,21)22)18(24)17(12-23)25-15-8-3-2-4-9-15/h2-12H,1H3 |
InChI Key |
IFKAIWRSFKDBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C(=C1)OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



